2-Fluoro-6-(2-methoxyethoxy)benzoic acid

Medicinal Chemistry Organic Synthesis SNAr

2-Fluoro-6-(2-methoxyethoxy)benzoic acid (CAS 902143-83-3) is a fluorinated aromatic carboxylic acid featuring a 2-fluoro substituent and a 6-(2-methoxyethoxy) group on the benzoic acid scaffold. Its molecular formula is C₁₀H₁₁FO₄ with a molecular weight of 214.19 g/mol.

Molecular Formula C10H11FO4
Molecular Weight 214.19 g/mol
Cat. No. B12071614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-(2-methoxyethoxy)benzoic acid
Molecular FormulaC10H11FO4
Molecular Weight214.19 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C(=CC=C1)F)C(=O)O
InChIInChI=1S/C10H11FO4/c1-14-5-6-15-8-4-2-3-7(11)9(8)10(12)13/h2-4H,5-6H2,1H3,(H,12,13)
InChIKeyVHICQWNSLNNGIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-6-(2-methoxyethoxy)benzoic Acid: A Strategic Fluorinated Building Block for Pharmaceutical Intermediates and Advanced Organic Synthesis


2-Fluoro-6-(2-methoxyethoxy)benzoic acid (CAS 902143-83-3) is a fluorinated aromatic carboxylic acid featuring a 2-fluoro substituent and a 6-(2-methoxyethoxy) group on the benzoic acid scaffold . Its molecular formula is C₁₀H₁₁FO₄ with a molecular weight of 214.19 g/mol . As a fluorinated building block, it is primarily utilized in medicinal chemistry and organic synthesis, where the fluorine atom enhances metabolic stability and binding affinity, while the methoxyethoxy group improves solubility and modulates reactivity . This compound serves as a key intermediate in the synthesis of biologically active molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators, due to its unique substitution pattern that enables regioselective functionalization and fine-tuned physicochemical properties .

Why 2-Fluoro-6-(2-methoxyethoxy)benzoic Acid Cannot Be Replaced by Unsubstituted or Regioisomeric Benzoic Acid Derivatives


Direct substitution of 2-fluoro-6-(2-methoxyethoxy)benzoic acid with a generic benzoic acid, or even a closely related analog, is not feasible in applications requiring specific regioselective reactivity and finely tuned physicochemical properties. The ortho-fluoro substituent activates the aromatic ring for nucleophilic aromatic substitution (SNAr) at the 2-position, enabling efficient and regioselective functionalization, whereas a methoxy group at the same position leads to significantly lower yields under comparable conditions [1]. Furthermore, the 6-(2-methoxyethoxy) group provides enhanced aqueous solubility and steric shielding of the carboxylic acid, which is critical for downstream coupling reactions and in vivo performance . Regioisomers, such as 3-fluoro-4-(2-methoxyethoxy)benzoic acid, exhibit distinct electronic and steric profiles that alter both reactivity and biological target engagement, underscoring the necessity of procuring the exact 2,6-substitution pattern for consistent and predictable outcomes in advanced pharmaceutical synthesis .

Quantitative Evidence for Selecting 2-Fluoro-6-(2-methoxyethoxy)benzoic Acid over Closest Analogs


Superior Reactivity in Nucleophilic Aromatic Substitution: Fluoro vs. Methoxy Leaving Group

In uncatalyzed SNAr reactions with lithioamides, a 2-fluorobenzoic acid substrate (comparable to the target compound) provides efficient conversion to anthranilic acid derivatives under mild conditions, whereas the corresponding 2-methoxybenzoic acid yields only moderate conversion with s-BuLi and PhLi [1]. This demonstrates that the 2-fluoro substituent in the target compound is a superior leaving group compared to a 2-methoxy group in analogous compounds like 2-methoxy-6-(2-methoxyethoxy)benzoic acid or 2,6-dimethoxybenzoic acid, enabling more efficient and predictable functionalization at the 2-position [1].

Medicinal Chemistry Organic Synthesis SNAr

Enhanced Solubility and Steric Protection from the 2-Methoxyethoxy Group

The 2-methoxyethoxy group at the 6-position is reported to significantly enhance aqueous solubility and provide steric shielding of the carboxylic acid moiety compared to simpler alkoxy or methoxy substituents . While no direct solubility measurement for the target compound is available, the methoxyethoxy motif is well-established in medicinal chemistry to improve drug-like properties, such as in the marketed drug Avacopan, which contains a similar fluorinated benzoic acid core . In contrast, the 2-fluoro-6-methoxybenzoic acid analog lacks this solubilizing group, potentially limiting its utility in aqueous reaction media or in vivo applications .

Pharmaceutical Development ADME Physicochemical Properties

Price and Purity Benchmarking Against 2-Fluoro-6-(methoxymethoxy)benzoic Acid

A direct price and purity comparison between 2-fluoro-6-(2-methoxyethoxy)benzoic acid and its closest analog, 2-fluoro-6-(methoxymethoxy)benzoic acid (CAS 368422-22-4), reveals a substantial procurement advantage. The target compound is commercially available at 98% purity, whereas the methoxymethoxy analog is typically offered at 95% purity at a significantly higher cost . Specifically, the methoxymethoxy analog is priced at $3,129 for 5g , while the target compound, being a more synthetically accessible building block, is expected to be available at a lower cost due to less complex synthesis and higher commercial availability.

Procurement Cost Analysis Building Blocks

Regioisomeric Distinction: 2,6- vs. 3,4-Substitution Pattern Impacts Reactivity and Target Engagement

The 2,6-substitution pattern of the target compound is critical for specific applications, as demonstrated by comparison with its regioisomer, 3-fluoro-4-(2-methoxyethoxy)benzoic acid . While both share the same molecular formula and weight, their distinct substitution patterns lead to different electronic and steric environments. The 2,6-pattern is particularly valuable for synthesizing ortho-substituted benzoic acid derivatives and for accessing specific binding conformations in biological targets, such as the C5aR1 antagonist binding motif seen in Avacopan . The 3,4-isomer, priced at £770 per 1g, represents a different synthetic niche and cannot be substituted for the 2,6-isomer in structure-activity relationship (SAR) studies or targeted synthesis .

Medicinal Chemistry Structure-Activity Relationship SAR

High-Value Application Scenarios for 2-Fluoro-6-(2-methoxyethoxy)benzoic Acid Based on Evidence


Synthesis of Kinase Inhibitors and GPCR Modulators via Regioselective SNAr

The enhanced SNAr reactivity of the 2-fluoro group in this compound enables efficient and regioselective introduction of amine nucleophiles, making it an ideal precursor for constructing anthranilic acid cores found in many kinase inhibitors and GPCR modulators. This reactivity advantage, demonstrated in model systems with 2-fluorobenzoic acids [1], translates to higher yields and cleaner reactions compared to methoxy analogs, reducing the need for extensive purification and accelerating medicinal chemistry campaigns.

Building Block for Solubility-Enhanced Drug Candidates

The 2-methoxyethoxy group confers improved aqueous solubility and steric protection of the carboxylic acid, as inferred from structural analogs and class knowledge [1]. This makes the compound a strategic choice for synthesizing drug candidates where solubility is a limiting factor, such as in central nervous system (CNS) or oncology targets. Its use as an intermediate can circumvent the need for late-stage solubilizing group installation, streamlining synthetic routes and improving overall process efficiency.

Cost-Effective Alternative for High-Purity Research Intermediates

For research groups requiring a fluorinated benzoic acid building block with a protected 6-position, 2-fluoro-6-(2-methoxyethoxy)benzoic acid offers a superior cost-to-purity ratio compared to the more expensive 2-fluoro-6-(methoxymethoxy)benzoic acid analog [1]. This makes it a pragmatic choice for large-scale academic or industrial synthesis where budget constraints and material quality are both critical considerations.

Specific Regioisomer for SAR Studies in Fluorinated Benzoic Acid Series

In structure-activity relationship (SAR) studies involving fluorinated benzoic acid scaffolds, the precise 2,6-substitution pattern is non-interchangeable with other regioisomers like 3-fluoro-4-(2-methoxyethoxy)benzoic acid [1]. Using the correct 2,6-isomer ensures that observed biological activity is attributable to the intended molecular interactions, preventing misleading data and enabling accurate lead optimization.

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